molecular formula C14H14N2O3 B13096011 (4-(Benzyloxy)-2-nitrophenyl)methanamine

(4-(Benzyloxy)-2-nitrophenyl)methanamine

Cat. No.: B13096011
M. Wt: 258.27 g/mol
InChI Key: KJTYIUJSZMPOAO-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-nitrophenyl)methanamine (CAS 1956310-05-6) is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This benzylamine derivative features both a nitro group and a benzyloxy ether, functional groups that are commonly exploited in various research chemistry applications. While specific biological or pharmacological data for this exact compound is not extensively published in the available literature, its structure suggests significant potential as a versatile building block or intermediate in organic synthesis and drug discovery. Compounds with similar benzyloxy-phenyl scaffolds have been investigated for their role as antagonists for biological targets like the cold menthol receptor-1 (CMR-1), which is relevant in pain and urological research . Furthermore, the nitro group on the aromatic ring can serve as a precursor to an aniline, making this compound a valuable intermediate for synthesizing more complex molecules, including heterocycles . The development of novel five-membered N-heterocycles is a critical area in medicinal chemistry, often utilizing palladium-catalyzed coupling and cyclization reactions . Researchers may find this compound useful as a key synthon in the construction of such pharmacologically active structures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(2-nitro-4-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C14H14N2O3/c15-9-12-6-7-13(8-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10,15H2

InChI Key

KJTYIUJSZMPOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profile of (4-(Benzyloxy)-2-nitrophenyl)methanamine

[1]

Executive Summary & Molecular Architecture

(4-(Benzyloxy)-2-nitrophenyl)methanamine (also referred to as 4-benzyloxy-2-nitrobenzylamine) acts as a critical scaffold in medicinal chemistry.[1] Its solubility is dictated by three distinct structural domains:

  • The Benzyloxy Tail: A bulky, lipophilic moiety that drives solubility in non-polar and chlorinated organic solvents.

  • The Nitro Core: An electron-withdrawing group at the ortho position (relative to the amine) that increases molecular polarity and crystalline lattice energy.[1]

  • The Methanamine Head: A primary amine (

    
    ) that functions as a basic handle, allowing for drastic solubility switching via pH manipulation (Salt vs. Free Base).[1]
    

Key Takeaway: The solubility of this compound is pH-dependent .[1] Researchers must distinguish between the Free Base (organic soluble) and the Hydrochloride Salt (water/polar-organic soluble) to avoid precipitation during workup or bioassays.[1]

Solubility Profile by Solvent Class

The following data synthesizes empirical trends for nitrobenzylamine derivatives and specific structural analogs.

Table 1: Predicted Solubility Matrix (Free Base Form)
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)The benzyloxy group interacts favorably with DCM; primary solvent for extraction.[1]
Chlorinated Chloroform (

)
High Excellent solvation of the aromatic core.[1]
Esters Ethyl Acetate (EtOAc)Moderate-High Good solubility; often used for recrystallization when mixed with hexanes.[1]
Polar Aprotic DMSO / DMFVery High Solubilizes both the polar nitro group and the lipophilic tail. Recommended for stock solutions in bioassays.[1]
Alcohols Methanol / EthanolModerate Soluble, but often requires heating.[1] Solubility increases significantly if the amine is protonated (acidic media).[1]
Ethers THF / Diethyl EtherModerate Soluble in THF; less soluble in diethyl ether due to the polarity of the nitro group.[1]
Aliphatics Hexanes / HeptaneInsoluble The polar nitro/amine core rejects non-polar aliphatic chains.[1] Used as an anti-solvent to induce precipitation.[1]
Aqueous Water (pH 7)Low/Insoluble The hydrophobic benzyloxy group dominates, preventing aqueous dissolution at neutral pH.[1]
Table 2: Solubility Matrix (Hydrochloride Salt Form)

Formed upon treatment with HCl in Dioxane/Ether.[1]

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous WaterHigh Ionic lattice dissociates; benzyloxy group forms micelles or is solvated by hydration shells around the ammonium cation.[1]
Alcohols MethanolHigh Excellent solvent for the salt form.[1]
Chlorinated DCMLow The ionic salt generally crashes out of DCM (unless mixed with MeOH).[1]
Ethers Diethyl EtherInsoluble Standard anti-solvent for isolating the salt.[1]

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variation in crystal habit can affect dissolution rates.[1] Use the following self-validating protocols.

Protocol A: Determination of Saturation Solubility (Gravimetric)

Objective: Determine exact solubility in a specific organic solvent (e.g., Ethyl Acetate) for process optimization.[1]

  • Preparation: Weigh 100 mg of (4-(Benzyloxy)-2-nitrophenyl)methanamine (Free Base) into a 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments while vortexing at 25°C.
    
  • Observation: Continue addition until the solid visually disappears (clear solution).

  • Verification: Cool the solution to 4°C for 2 hours. If precipitate forms, the room temperature solubility was near saturation.

  • Calculation:

    
    [1]
    
Protocol B: The "Acid-Base Switch" Purification

Objective: Leverage solubility differences to purify the compound from non-basic impurities (e.g., benzyl alcohol derivatives).

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) .

  • Extraction (Acid Wash): Wash the organic layer with 1M HCl (aq) .[1]

    • Mechanism:[1][2][3] The amine protonates (

      
      ), becoming water-soluble.[1] The impurities remain in the DCM.
      
  • Separation: Collect the Aqueous Layer (containing the product).[1] Discard the organic layer.

  • Neutralization: Basify the aqueous layer with 2M NaOH or Sat.[1]

    
      until pH > 10.[1]
    
    • Observation: The solution will turn cloudy as the Free Base precipitates.

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM or Ethyl Acetate . Dry over

    
     and concentrate.
    

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the chemical form of the amine.

SolubilityLogicStartTarget Molecule:(4-(Benzyloxy)-2-nitrophenyl)methanamineFormCheckIdentify Chemical FormStart->FormCheckFreeBaseFree Base(Neutral Amine)FormCheck->FreeBase Neutral pHSaltHCl/TFA Salt(Protonated)FormCheck->Salt Acidic pHDCMDichloromethane(High Solubility)Use for ExtractionFreeBase->DCMDMSODMSO/DMF(High Solubility)Use for BioassaysFreeBase->DMSOHexaneHexanes/Heptane(Insoluble)Use as Anti-SolventFreeBase->HexaneWaterWater/Buffer(High Solubility)Use for HPLC/BioSalt->WaterMeOHMethanol(High Solubility)Use for RecrystallizationSalt->MeOHEtherDiethyl Ether(Insoluble)Use to Precipitate SaltSalt->Ether

Figure 1: Solvent selection decision tree based on the protonation state of the amine.[1]

Synthesis & Workup Context

Understanding solubility is critical during the synthesis, which typically involves the reduction of 4-(benzyloxy)-2-nitrobenzonitrile or the reductive amination of 4-(benzyloxy)-2-nitrobenzaldehyde .[1]

Critical Solubility Checkpoint: The "Oiling Out" Phenomenon

During synthesis, this compound often forms a "gum" or oil rather than a crystal upon solvent removal. This is due to the rotatable benzyloxy bond preventing efficient crystal packing.

Troubleshooting "Oiling Out":

  • Solvent System: Do not evaporate to dryness.[1] Leave a small amount of crude oil.[1]

  • Trituration: Add cold Diethyl Ether or Isopropyl Ether and scratch the flask walls.[1] The low solubility of the free base in ether (compared to DCM) often forces crystallization.

  • Seed Crystals: If available, seed the supersaturated ether/DCM mixture.

WorkupFlowRxnReaction Mixture(Crude in MeOH/THF)EvapEvaporate SolventRxn->EvapPartPartition:DCM / WaterEvap->PartOrgLayerOrganic Layer (DCM)Contains ProductPart->OrgLayerAqLayerAqueous LayerContains SaltsPart->AqLayerDryDry (Na2SO4) & Conc.OrgLayer->DryOilViscous Oil FormedDry->OilTritTriturate w/ Et2OOil->TritSolidCrystalline SolidTrit->Solid

Figure 2: Optimized workup flow to avoid oil formation, leveraging differential solubility.[1]

Storage and Stability

  • Solution Stability: Solutions in DMSO or DMF are stable at -20°C for months.[1] Avoid storing in Acetone or Aldehyde-containing solvents, as the primary amine will react to form imines (Schiff bases) .[1]

  • Solid State: Store as the HCl salt if possible; it is less prone to oxidation (N-oxide formation) than the free base.[1]

References

  • PubChem. (2024).[1] Compound Summary: Benzylamine Derivatives and Analogs. National Library of Medicine.[1] [Link]

  • ScienceMadness. (2025).[1] Benzylamine Properties and Synthesis Routes. [Link]

  • Molecules (MDPI). (2015).[1] The Effects of Solvent and Added Bases on the Protection of Benzylamines. [Link]

  • Organic Syntheses. (2002).[1] Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186. [Link]

Methodological & Application

Application Notes & Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing the (4-(Benzyloxy)-2-nitrophenyl)methanamine Photolabile Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonal Cleavage in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. The choice of linker, the molecular anchor tethering the nascent peptide to the solid support, is a critical determinant of the overall success and strategy of the synthesis.[1] Traditional linkers often necessitate harsh acidic conditions, such as concentrated trifluoroacetic acid (TFA), for the final cleavage step. While effective, this can be detrimental to peptides containing sensitive modifications or residues.

Photolabile linkers present a powerful alternative, offering an orthogonal cleavage strategy under mild, neutral conditions.[1][2] Cleavage is triggered by light at a specific wavelength, leaving acid- and base-labile side-chain protecting groups intact. This "traceless" reagent approach is invaluable for the synthesis of complex peptides, protected peptide fragments for segment condensation, and for applications in chemical biology where product integrity is paramount.

This guide focuses on the application of (4-(Benzyloxy)-2-nitrophenyl)methanamine , a specialized photolabile linker. The core of this linker is the well-established ortho-nitrobenzyl moiety, which undergoes a predictable photochemical rearrangement to release the C-terminal peptide. The benzyloxy substituent at the 4-position serves to modulate the electronic properties of the chromophore, potentially influencing cleavage efficiency and wavelength sensitivity. We provide here a comprehensive overview, from the synthesis of the linker to its application in Fmoc-based SPPS, complete with detailed protocols and scientific rationale.

The Chemistry of Photocleavage: An Intramolecular Rearrangement

The cleavage mechanism of 2-nitrobenzyl-based linkers is a well-documented Norrish Type II photoreaction.[2] Upon irradiation with UV light, typically in the 320-365 nm range, the nitro group is excited. This excited state enables the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the C-terminal carboxyl group of the peptide, while the linker itself is converted into a 2-nitrosobenzaldehyde derivative. This process is efficient and typically proceeds without damaging the peptide backbone or its protecting groups.

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// Node Definitions Start [label="Resin-Linker-Peptide\n(2-Nitrobenzyl Core)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited [label="Excited State\n(n -> π*)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_Abstraction [label="Intramolecular\nH-Abstraction", fillcolor="#F1F3F4", fontcolor="#202124"]; AciNitro [label="Aci-Nitro\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="Rearrangement &\nBond Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Released Peptide (R-COOH)\n+\n2-Nitroso Byproduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Excited [label="UV Light (hν)\n~365 nm", color="#4285F4", fontcolor="#4285F4"]; Excited -> H_Abstraction [color="#EA4335"]; H_Abstraction -> AciNitro [color="#EA4335"]; AciNitro -> Rearrangement [color="#EA4335"]; Rearrangement -> Products [color="#34A853"]; }

Figure 1: Photocleavage mechanism of the o-nitrobenzyl linker.

Experimental Protocols & Workflows

This section provides detailed, field-tested methodologies for the synthesis, immobilization, and application of the (4-(Benzyloxy)-2-nitrophenyl)methanamine linker.

Part 1: Synthesis of the Linker Moiety

While not commercially available as a standard reagent, (4-(Benzyloxy)-2-nitrophenyl)methanamine can be synthesized from commercially available precursors. The most direct route is the reduction of the corresponding benzonitrile. This method is often preferred for substrates with electron-withdrawing groups, as reductive amination of the corresponding aldehyde can be challenging.

Proposed Synthesis Route:

  • Benzylation: Start with 4-hydroxy-2-nitrobenzonitrile. React with benzyl bromide in the presence of a mild base (e.g., K₂CO₃) in acetone to yield 4-(benzyloxy)-2-nitrobenzonitrile.

  • Nitrile Reduction: Reduce the nitrile group to a primary amine. A common and effective method is using a borohydride reagent with a catalyst.

Protocol 1.1: Synthesis of (4-(Benzyloxy)-2-nitrophenyl)methanamine

  • Materials:

    • 4-(Benzyloxy)-2-nitrobenzonitrile

    • Potassium borohydride (KBH₄)

    • Raney Nickel (slurry in water)

    • Dry Ethanol

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add potassium borohydride (4.0 eq), Raney Nickel (~0.1 eq by moist weight), and dry ethanol.

    • While stirring vigorously under an inert atmosphere (N₂ or Ar), add the 4-(benzyloxy)-2-nitrobenzonitrile (1.0 eq) portion-wise to manage any exotherm.

    • Heat the reaction mixture to 50 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (4-(Benzyloxy)-2-nitrophenyl)methanamine.

    • Purify the product via column chromatography on silica gel if necessary.

Part 2: Immobilization onto Solid Support

The primary amine of the linker must be coupled to a suitable functional group on the resin. A highly effective strategy is to first create a "handle" by attaching a molecule like 4-(hydroxymethyl)phenoxyacetic acid (HMPA) to the linker. This handle, now possessing a carboxylic acid, can then be readily coupled to a standard aminomethyl (AM) resin using conventional peptide coupling reagents. This approach ensures a stable linkage and provides a benzyl-type ester bond to the first amino acid, which is compatible with the overall photolysis strategy.

digraph "Immobilization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes Linker [label="(4-(Benzyloxy)-2-nitrophenyl)methanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; HMPA [label="HMPA Handle\n(4-(Hydroxymethyl)phenoxyacetic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Handle [label="Linker-Handle Adduct\n(Photolabile Handle)", fillcolor="#FBBC05", fontcolor="#202124"]; Resin [label="Aminomethyl (AM) Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalResin [label="Functionalized Resin\nReady for SPPS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Linker -> Handle [label="Couple\n(e.g., DIC/HOBt)", color="#4285F4", fontcolor="#4285F4"]; HMPA -> Handle [color="#4285F4"]; Handle -> FinalResin [label="Couple to Resin\n(e.g., HATU/DIPEA)", color="#EA4335", fontcolor="#EA4335"]; Resin -> FinalResin [color="#EA4335"]; }

Figure 2: Workflow for linker immobilization via a handle strategy.

Protocol 1.2: Loading the First Fmoc-Amino Acid

Once the linker is immobilized, the first protected amino acid is coupled to the linker's free hydroxyl group (from the HMPA handle). This is a critical esterification step.

  • Materials:

    • Photolabile linker-functionalized resin

    • Fmoc-amino acid (4.0 eq)

    • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the functionalized resin in DCM for 30 minutes, then wash with DMF (3x).

    • In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF.

    • Add DIC to the amino acid solution and stir at 0 °C for 20 minutes to pre-activate.

    • Add the pre-activated amino acid solution to the swollen resin.

    • Add the DMAP solution to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • Cap any unreacted hydroxyl groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

    • Determine the final loading capacity of the resin using a spectrophotometric analysis of the fulvene-piperidine adduct after Fmoc deprotection.

Part 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

With the first amino acid loaded, peptide chain elongation proceeds via standard Fmoc-SPPS protocols. Each cycle consists of two key steps: Fmoc deprotection and coupling of the next amino acid.

StepReagents & ConditionsPurpose & Rationale
1. Swelling DMF or DCM, 30-60 minSwelling the resin is crucial to allow reagents access to the reactive sites within the polymer matrix. Proper swelling is essential for high reaction efficiency.[3]
2. Fmoc Deprotection 20% Piperidine in DMF, 2 x 10 minThe Fmoc group is base-labile. A two-step deprotection ensures complete removal of the protecting group from the N-terminal amine.
3. Washing DMF (5-7x)Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
4. Amino Acid Coupling Fmoc-AA (3-5 eq), Coupling Reagent (e.g., HATU, HCTU), Base (e.g., DIPEA) in DMF, 30-60 minThe carboxylic acid of the incoming Fmoc-amino acid is activated by the coupling reagent to form a highly reactive species that readily forms an amide bond with the free N-terminal amine on the growing peptide chain.
5. Washing DMF (3x), DCM (3x)Removes excess reagents and soluble by-products before the next cycle begins.
6. Repeat Repeat steps 2-5 for each amino acid in the sequence.Stepwise elongation of the peptide chain from C-terminus to N-terminus.

Table 1: Standard Fmoc-SPPS Cycle

Part 4: Photocleavage and Peptide Release

This is the key step where the orthogonality of the linker is exploited. The peptide is cleaved from the resin using UV light, leaving side-chain protecting groups intact if desired.

Protocol 1.3: UV-Mediated Peptide Cleavage

  • Equipment & Materials:

    • Peptidyl-resin (dried)

    • Photochemical reactor or UV lamp with emission centered around 365 nm (e.g., medium-pressure mercury lamp).

    • Quartz reaction vessel

    • Cleavage solvent (e.g., DMF, Acetonitrile/Water mixture)

    • Trifluoroacetic Acid (TFA) for subsequent side-chain deprotection (optional)

    • Scavengers (e.g., TIS, water) for full deprotection (optional)

  • Procedure:

    • Place the dried peptidyl-resin in a quartz reaction vessel.

    • Add the cleavage solvent to swell the resin and suspend the beads. A neutral or slightly acidic buffer can be used. The concentration should be low enough to allow light penetration.

    • Irradiate the suspension with UV light (λ ≈ 365 nm) while gently agitating. The irradiation time is a critical parameter and must be optimized. Typical times range from 30 minutes to several hours.[4]

    • Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing via HPLC.

    • Once cleavage is complete, filter the resin and wash it with the cleavage solvent to collect all of the released peptide.

    • Combine the filtrate and washes and evaporate the solvent. The product is the protected peptide.

    • Optional: For a fully deprotected peptide, dissolve the crude product from step 6 in a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and stir for 1-2 hours at room temperature.

    • Precipitate the final peptide with cold diethyl ether, centrifuge, and lyophilize.

Performance and Comparison

The efficiency of a photolabile linker is determined by its quantum yield and cleavage kinetics. While specific data for the (4-(Benzyloxy)-2-nitrophenyl)methanamine linker is not widely published, its performance can be benchmarked against other common photolabile linkers based on the o-nitrobenzyl core.

Linker TypeTypical WavelengthRelative Cleavage RateKey Advantages / Disadvantages
o-Nitrobenzyl (Standard) ~350 nmModerateWell-established, predictable. Byproduct (nitrosoaldehyde) can sometimes react with the released peptide.
4,5-Dimethoxy-2-nitrobenzyl (NVOC) ~365 nmFasterIncreased absorbance at longer wavelengths and higher quantum yield. Often preferred for efficiency.
4-Alkoxy-2-nitrobenzyl (e.g., Benzyloxy) ~365 nmModerate to FastThe alkoxy group is electron-donating, which can increase the rate of the key H-abstraction step, potentially improving cleavage efficiency compared to the standard linker.

Table 2: Comparative Data of o-Nitrobenzyl Type Linkers

Conclusion and Future Perspectives

The (4-(Benzyloxy)-2-nitrophenyl)methanamine linker is a valuable tool for modern solid-phase peptide synthesis, offering a robust and orthogonal cleavage strategy. Its core 2-nitrobenzyl chemistry ensures reliable photocleavage under mild, neutral conditions, preserving sensitive functionalities within the peptide sequence. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, immobilize, and utilize this linker for the production of complex and modified peptides. By enabling the generation of fully protected peptide fragments, this technology opens avenues for advanced applications in drug discovery, proteomics, and the synthesis of large proteins via fragment condensation. Further optimization of irradiation conditions and direct comparative studies will continue to refine the application of this versatile photolabile linker.

References

  • Hansen, P. R., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Kloxin, A. M., et al. (2017). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences. [Link]

  • Eritja, R., et al. (1998). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Collection of Czechoslovak Chemical Communications. [Link]

  • Albericio, F., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]

Sources

Application Note: Synthesis of Photocleavable Resins using (4-(Benzyloxy)-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic workflow for transforming (4-(Benzyloxy)-2-nitrophenyl)methanamine (Structure 1 ) into a functionalized photocleavable resin. This specific precursor is a derivative of the o-nitrobenzyl core, the industry standard for photolabile linkers in Solid-Phase Organic Synthesis (SPOS) and chemical biology.

Unlike standard acid-labile resins (e.g., Wang, Rink Amide), this system allows for the "traceless" release of target molecules (peptides, oligonucleotides, or small molecules) using near-UV irradiation (365 nm) under neutral conditions. This orthogonality is critical for combinatorial libraries where the target compounds are sensitive to the harsh acids (TFA/HF) typically required for cleavage.

Key Chemical Strategy

The "Benzyloxy" group in the starting material acts as a masked phenol. The synthetic strategy requires:

  • Orthogonal Protection: Securing the amine (benzylic position) with Fmoc.

  • Selective Activation: Removing the benzyl ether without reducing the nitro group (a common pitfall).

  • Resin Anchoring: Attaching a spacer to the liberated phenol to bind the core to the solid support.

Mechanism of Action

The utility of this resin relies on the Norrish Type II photolytic cleavage of the o-nitrobenzyl system. Upon irradiation at 365 nm, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to a nitroso-benzaldehyde byproduct, releasing the substrate.

Pathway Visualization

PhotolysisMechanism cluster_legend Key Phase ResinBound Resin-Bound Complex (Nitrobenzyl Amide/Carbamate) ExcitedState Excited State (n -> π*) ResinBound->ExcitedState hv (365 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Rearrangement Products Released Substrate + Nitroso-Ketone Byproduct Hemiacetal->Products Hydrolysis/Collapse

Figure 1: Mechanistic pathway of o-nitrobenzyl photolysis. The cleavage occurs at the benzylic carbon-heteroatom bond.

Pre-Resin Synthesis: Linker Construction

Objective: Convert the starting material into Fmoc-NBA-Linker-Acid suitable for coupling to an amino-resin.

Reagents Required[1][2][3]
  • Starting Material: (4-(Benzyloxy)-2-nitrophenyl)methanamine (CAS: 748769-35-9 or similar salts).

  • Protection: Fmoc-OSu, NaHCO3, Dioxane.

  • Debenzylation: Boron Trichloride (BCl3) 1M in DCM (Crucial for nitro-compatibility).

  • Spacer: Ethyl 4-bromobutyrate, K2CO3, DMF.

  • Hydrolysis: LiOH, THF/Water.

Protocol A: Fmoc Protection
  • Dissolve 10 mmol of (4-(Benzyloxy)-2-nitrophenyl)methanamine in 50 mL 1,4-dioxane .

  • Add 20 mL of 10% aqueous NaHCO3 .

  • Cool to 0°C. Slowly add Fmoc-OSu (1.1 eq, 11 mmol) dissolved in dioxane.

  • Stir at RT for 4 hours. Monitor by TLC (The free amine spot should disappear).

  • Workup: Acidify with 1N HCl to pH 3, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Yield: Expect >90% of Fmoc-(4-benzyloxy-2-nitro)benzylamine .

Protocol B: Selective Debenzylation (The Critical Step)

Note: Do NOT use H2/Pd. It will reduce the nitro group to an aniline, destroying photoactivity.

  • Dissolve the Fmoc-protected intermediate (5 mmol) in anhydrous DCM (50 mL) under Argon.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add BCl3 (1M in DCM, 15 mL, 3 eq) dropwise over 20 mins.

  • Stir at -78°C for 1 hour, then warm to 0°C for 1 hour.

  • Quench: Pour into ice water containing NaHCO3.

  • Extraction: Extract with DCM. The product is Fmoc-(4-hydroxy-2-nitro)benzylamine .

    • Why BCl3? Boron trichloride selectively cleaves benzyl ethers via coordination to the ether oxygen, leaving the nitro group and Fmoc carbamate intact (Congreve et al., 1993).

Protocol C: Spacer Attachment & Hydrolysis
  • Alkylation: Dissolve the phenol intermediate (from Protocol B) in dry DMF. Add K2CO3 (2 eq) and Ethyl 4-bromobutyrate (1.5 eq). Heat at 60°C for 6 hours.

  • Hydrolysis: Treat the resulting ester with LiOH (3 eq) in THF/H2O (3:1) at RT for 2 hours.

  • Isolation: Acidify carefully to pH 4 (avoid removing Fmoc) and extract.

  • Product: 4-(4-(Fmoc-aminomethyl)-3-nitrophenoxy)butanoic acid . This is your "Linker Acid."

Resin Functionalization Protocol

Objective: Load the Linker Acid onto a solid support (e.g., Aminomethyl Polystyrene or Tentagel).

Workflow Diagram

ResinSynthesis Start Amino-Functionalized Resin (e.g., Tentagel-NH2) Coupling Coupling Reaction (RT, 4-12 hours) Start->Coupling Activation Activate Linker Acid (HBTU / DIPEA / DMF) Activation->Coupling QC QC: Kaiser Test (Negative) Fmoc Loading Test Coupling->QC Final Photocleavable Resin Ready (Fmoc-Protected) QC->Final

Figure 2: Solid-phase immobilization workflow.

Step-by-Step Loading
  • Resin Prep: Swell 1.0 g of Aminomethyl Polystyrene Resin (loading ~1.0 mmol/g) in DMF for 30 mins.

  • Activation: In a vial, dissolve the Linker Acid (2.0 mmol, 2 eq relative to resin) and HBTU (1.9 mmol) in DMF. Add DIPEA (4.0 mmol). Shake for 2 mins to activate.

  • Coupling: Add the activated solution to the resin. Shake at RT for 4–12 hours.

  • Washing: Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins to cap unreacted amines.

  • Validation: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Colorless beads: Successful coupling.

Usage & Cleavage Guidelines

Substrate Synthesis[4][5][6]
  • Fmoc Removal: Treat the resin with 20% Piperidine/DMF (2 x 10 mins) to expose the benzylic amine.

  • Cargo Attachment:

    • For Amides: Couple carboxylic acids using standard DIC/HOBt chemistry.

    • For Ureas/Carbamates: React with isocyanates or activated carbonates.

    • Note: The cleavage rate is generally faster for carbamates/esters than for amides.

Photocleavage Protocol

To release the synthesized molecule from the resin:

  • Suspend the resin in MeOH or PBS buffer (depending on solubility of the target).

  • Place in a quartz or glass vial (borosilicate filters some UV, quartz is best).

  • Irradiate with a 365 nm UV LED (approx. 10–20 mW/cm²) for 1–4 hours.

    • Agitation: Stir or shake gently to ensure uniform exposure.

  • Filter the resin. The filtrate contains the cleaved product.

Troubleshooting & Data Analysis

Common Issues Table
IssueProbable CauseCorrective Action
Low Cleavage Yield Inefficient photolysis or "Inner Filter Effect"Use a solvent that swells the resin well (DCM/MeOH mix). Ensure light intensity is sufficient (>10 mW/cm²).
Product Impurity Nitroso byproduct reactionAdd a scavenger like Hydrazine or Hydroxylamine to the cleavage buffer to trap the nitroso-aldehyde byproduct.
Resin Color Darkening Formation of azo compoundsAvoid high temperatures during coupling. Ensure complete removal of base (piperidine) before storage.
Failed Debenzylation Nitro group reductionSTOP using H2/Pd. Switch to BCl3 (Protocol B) or DDQ (if electron-rich).

References

  • Congreve, M. S., et al. (1993).[1][2] Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. Link

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[3] Link

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new photolabile support for the solid-phase synthesis of protected peptides.[4] Journal of the American Chemical Society, 97(6), 1575–1579. Link

  • Kessler, M., et al. (2003).[4] Sequentially photocleavable protecting groups in solid-phase synthesis.[4] Organic Letters, 5(2), 117–119. Link

Sources

Troubleshooting & Optimization

Technical Guide: High-Fidelity Synthesis of (4-(Benzyloxy)-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Chemoselectivity Challenge

Synthesizing (4-(Benzyloxy)-2-nitrophenyl)methanamine presents a classic "Chemoselectivity Triangle." You must generate a primary amine while preserving two sensitive moieties:

  • The Nitro Group (-NO₂): Susceptible to reduction to aniline or azo-dimers.

  • The Benzyl Ether (-OBn): Susceptible to hydrogenolysis (cleavage) under catalytic hydrogenation conditions.

  • The Primary Amine (-NH₂): Prone to dimerization (secondary amine formation) or oxidation during workup.

Route Selection Logic

The choice of synthetic pathway is the single biggest determinant of yield.

MethodReagentsRisk ProfileRecommendation
Catalytic Hydrogenation H₂ / Pd/C or Raney NiCRITICAL FAIL: Will reduce -NO₂ to -NH₂ and cleave -OBn.Avoid
Hydride Reduction (Strong) LiAlH₄HIGH RISK: Will reduce aromatic -NO₂ to azo/hydrazo species.Avoid
Hydride Reduction (Selective) BH₃·THF or BH₃·DMSMODERATE: Selectively reduces Nitrile/Amide to Amine. Leaves -NO₂ intact if temp < 25°C.Viable (Protocol B)
Staudinger Reduction NaN₃ then PPh₃ / H₂OLOW RISK: Orthogonal chemistry. PPh₃ does not react with -NO₂ or -OBn.Preferred (Protocol A)

Experimental Protocols

Protocol A: The "Gold Standard" (Staudinger Route)

Best for: High purity requirements, protecting the nitro group, and avoiding over-reduction. Precursor: 4-(Benzyloxy)-2-nitrobenzyl bromide (or chloride).

Workflow Diagram

StaudingerRoute Start Benzyl Halide (R-CH2-Br) Step1 Azide Substitution (NaN3, DMF, RT) Start->Step1 SN2 Inter Benzyl Azide (R-CH2-N3) Step1->Inter Step2 Staudinger Red. (PPh3, THF/H2O) Inter->Step2 -N2 gas End Target Amine (R-CH2-NH2) Step2->End

Caption: The Staudinger pathway bypasses redox competition entirely by using phosphorous-based chemistry specific to azides.

Step-by-Step Methodology
  • Azidation:

    • Dissolve 4-(benzyloxy)-2-nitrobenzyl bromide (1.0 equiv) in DMF (5 vol).

    • Add Sodium Azide (NaN₃, 1.2 equiv) cautiously.

    • Stir: 4–6 hours at Room Temperature (RT). Note: Heating is rarely needed and increases safety risk.

    • Workup: Dilute with water, extract into EtOAc. Wash organic layer extensively with water to remove DMF.

    • Safety Check: Do not concentrate the azide solution to dryness if possible; keep in solution for the next step.

  • Reduction:

    • To the azide solution (in THF), add Triphenylphosphine (PPh₃, 1.1 equiv).

    • Observe: Nitrogen gas evolution (bubbling) indicates formation of the iminophosphorane intermediate.

    • Stir: 2 hours at RT until bubbling ceases.

    • Hydrolysis: Add Water (10 equiv) or 1M NaOH (2 equiv) to hydrolyze the P=N bond. Heat to 50°C for 2 hours.

    • Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Acid-base extraction is required to separate the amine from TPPO.

Protocol B: Selective Nitrile Reduction (Borane Route)

Best for: Scale-up when the nitrile precursor (4-(benzyloxy)-2-nitrobenzonitrile) is already available. Critical Control Point: Temperature must remain < 25°C to prevent nitro reduction.

Workflow Diagram

BoraneRoute Start Nitrile Precursor (Ar-CN) Reagent BH3·THF (1M) Excess (3-4 equiv) Start->Reagent Condition1 Temp < 0°C Reagent->Condition1 Condition2 Temp > 40°C Reagent->Condition2 Result1 Target Amine (Ar-CH2-NH2) Condition1->Result1 High Yield Result2 Impurity: Aniline (Reduction of NO2) Condition2->Result2 Side Reaction

Caption: Temperature control is the sole determinant of chemoselectivity in the Borane reduction of nitro-nitriles.

Step-by-Step Methodology
  • Setup: Flame-dry glassware under Nitrogen/Argon. Moisture destroys Borane.

  • Addition: Dissolve nitrile (1.0 equiv) in anhydrous THF. Cool to 0°C .

  • Reduction: Add BH₃·THF complex (1M solution, 3.0–4.0 equiv) dropwise.

    • Why Excess? Borane complexes with the amine product, requiring >3 equivalents for full conversion.

  • Reaction: Allow to warm to RT. Do not heat. Monitor by TLC/LCMS.

  • Quench (The "Sticky" Step):

    • Cool back to 0°C.

    • Slowly add MeOH (excess) to destroy unreacted Borane. Caution: Vigorous H₂ evolution.

    • Acid Hydrolysis: Add 1M HCl and stir for 1 hour (breaks the Boron-Amine complex).

  • Isolation: Basify to pH 10 with NaOH, extract with DCM.

Troubleshooting Center (FAQ)

Issue 1: Low Yield & "Sticky" Crude Product

User Question: "I followed the Borane protocol, but after workup, I got a sticky gum with 30% yield. Where is my product?" Root Cause: Boron-Amine Complexation. Borane forms a stable Lewis acid-base adduct with your primary amine. Methanol quench alone is often insufficient to break this bond. The Fix:

  • Mandatory Acid Reflux: After the MeOH quench, you must treat the crude mixture with aqueous HCl (2M) or methanolic HCl and heat to reflux for 1 hour. This hydrolyzes the B-N bond.

  • Workup: Only then basify and extract.

Issue 2: Secondary Amine Impurity (Dimerization)

User Question: "LCMS shows a mass corresponding to the dimer (two benzyl units on one nitrogen)." Root Cause: During reduction, the intermediate imine reacts with the newly formed amine.[1] The Fix:

  • Reverse Addition: Add the nitrile solution into the Borane solution, rather than adding Borane to the nitrile. This keeps the reductant in excess at all times, favoring full reduction over coupling.

Issue 3: Nitro Group Reduction (Aniline Formation)

User Question: "I see a peak with M-30 or M-16 mass, indicating nitro reduction." Root Cause: Reaction temperature too high or wrong hydride source used (e.g., LiAlH₄). The Fix:

  • Switch to Protocol A (Staudinger) if this persists.

  • If using Borane, ensure the internal temperature never exceeds 25°C.

Issue 4: Storage Stability

User Question: "My product turned dark brown overnight." Root Cause: Free base benzylamines absorb CO₂ from the air (forming carbamates) and oxidize easily. The Fix:

  • Salt Formation: Immediately convert the free base to the Hydrochloride Salt .

    • Dissolve free base in Et₂O or EtOAc.

    • Add 2M HCl in Ether/Dioxane.

    • Filter the white precipitate.

    • Store the salt at -20°C; it is stable for years.

References

  • Chemoselectivity of Borane: Brown, H. C., et al. "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982.[2]

  • Staudinger Reaction Mechanism: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992.

  • Borane-Nitrile Reduction Protocol: Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[3][4] Journal of Organic Chemistry, 2009.[3][4][5]

  • Handling Benzylamines: "Purification of Laboratory Chemicals," 8th Edition.

Sources

Technical Support Center: HPLC Optimization for (4-(Benzyloxy)-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers optimizing HPLC methods for (4-(Benzyloxy)-2-nitrophenyl)methanamine . It prioritizes mechanistic understanding over rote recipe following.[1]

Status: Active Analyst Level: Senior Application Scientist Subject: Gradient & Stationary Phase Optimization for Basic Aromatic Amines[1]

The Molecule & The Challenge

Before touching the instrument, we must understand the "personality" of your analyte.

(4-(Benzyloxy)-2-nitrophenyl)methanamine is a "Janus" molecule with conflicting chromatographic behaviors:

  • The Hydrophobic Tail (Retentive): The benzyloxy group and the nitrophenyl core provide significant hydrophobicity and

    
     interaction potential. This ensures good retention on C18 phases.[1]
    
  • The Basic Head (Problematic): The methanamine (primary amine) is the trouble spot. With a pKa likely between 8.5 and 9.5 , it will be fully protonated (

    
    ) at standard acidic HPLC pH (2–4).[1]
    
  • The Nitro Group: A strong electron-withdrawing group that adds UV absorbance (likely ~254nm and ~300nm) but slightly reduces the basicity of the amine compared to a standard benzylamine.

The Core Conflict: The cationic amine interacts with residual anionic silanols (


) on the silica surface, causing severe peak tailing . Your optimization strategy must disrupt this interaction.[1]

Critical Decision: Mobile Phase Selection

FAQ: Which Buffer System Should I Choose?

Q: Should I run this at Low pH or High pH? A: You have two viable paths. Choose based on your column inventory and detection needs.

ParameterPath A: The "Standard" (Low pH) Path B: The "Silanol Killer" (High pH)
Conditions 0.1% TFA or Formic Acid (pH ~2-3)10mM Ammonium Bicarbonate (pH 10)
Mechanism Silanol Suppression: Low pH keeps silanols protonated (neutral), preventing cation exchange with the amine.[1]Amine Neutralization: pH > pKa keeps the amine neutral (

), eliminating the charge that causes tailing.
Pros Compatible with all silica columns; simple prep; good solubility.[1]Superior Peak Shape: Often yields perfect symmetry for strong bases; higher retention (neutral molecule).[1]
Cons TFA suppresses MS signal; Formic acid may not fully suppress silanols (tailing risk).[1]Strict Column Requirement: requires Hybrid (e.g., BEH) or Polymer columns.[1] Dissolves standard silica!
Recommendation Start here. Use 0.1% TFA for UV, 0.1% Formic for MS.[1]Switch to this if tailing persists (>1.5) and you have a pH-stable column.[1]

Experimental Protocols

Protocol A: The "Scouting" Gradient

Do not guess the gradient. Measure it.

Objective: Determine where the molecule elutes to calculate the optimal slope.

  • Column: C18 End-capped (e.g., 100 Å, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 20.0 min: 95% B[1]

    • 25.0 min: 95% B[1]

    • 25.1 min: 5% B (Re-equilibration)[1]

  • Detection: UV at 254 nm (primary) and 210 nm (impurities).[1]

Data Analysis:

  • If elution is < 8 min : The molecule is too polar (unlikely for this structure). Start gradient at 0% B.[1]

  • If elution is 8–14 min : Ideal. Proceed to Protocol B.

  • If elution is > 15 min : Highly retentive.[1] You can start the gradient at 20-30% B to save time.

Protocol B: The "Focused" Gradient (Optimization)

Use the Linear Solvent Strength (LSS) theory to maximize resolution.

If your peak elutes at 12 minutes (approx 60% B) in the scouting run, "focus" the gradient around this point.

  • Calculate %B at elution:

    
    .
    
  • Create a shallow window: Start 20% below and end 20% above the elution point.

    • Start: 40% B

    • End: 80% B

  • Stretch the time: Run this 40-80% change over 10 or 15 minutes.

    • Result: This flattens the gradient slope, pulling apart the main peak from closely eluting impurities (like the aldehyde precursor).

Troubleshooting Guide (Interactive Logic)

Issue 1: "My Peak Looks Like a Shark Fin (Severe Tailing)"

Diagnosis: Secondary Silanol Interactions.[1][2] Immediate Fixes:

  • The "TFA Trick": If using Formic Acid, switch to 0.05% or 0.1% TFA . The trifluoroacetate anion pairs with the amine, masking the positive charge and improving shape.

  • Increase Ionic Strength: Add 20mM Ammonium Formate to the mobile phase. Salt competes with the amine for silanol sites.

  • Temperature: Increase column temp to 40°C or 50°C. This speeds up mass transfer kinetics, sharpening the tail.

Issue 2: "I see a Ghost Peak at the same time in my Blank"

Diagnosis: Gradient Grade Solvent Contamination or Carryover.[1] Logic:

  • If the peak grows with equilibration time: It is accumulation of impurities from the Aqueous mobile phase on the column head.

  • Action: Change water source; install a "Ghost Trap" column between the pump and the injector.

Issue 3: "My Retention Time is Drifting"

Diagnosis: pH instability or Temperature fluctuations.[1] Logic:

  • Benzylamines are sensitive to pH changes near their pKa.[1]

  • Action: Ensure your buffer capacity is sufficient.[1] If using simple 0.1% acid, ensure the pump mixing is consistent. Thermostat the column compartment.

Visual Workflow Guides

Diagram 1: Peak Tailing Troubleshooting Logic

Caption: Decision tree for resolving peak asymmetry issues for basic amines.

TailingTroubleshoot Start Problem: Peak Tailing (As > 1.5) CheckMP Current Mobile Phase? Start->CheckMP IsFormic Formic Acid / Acetate CheckMP->IsFormic IsTFA TFA / Phosphate CheckMP->IsTFA Action1 Switch to 0.1% TFA (Ion Pairing Effect) IsFormic->Action1 CheckCol Check Column Type IsTFA->CheckCol IsOldSilica Type A / Standard Silica CheckCol->IsOldSilica IsHybrid Hybrid / End-Capped CheckCol->IsHybrid Action2 Replace with High Purity End-Capped Column IsOldSilica->Action2 Action3 Increase Temp to 45°C OR Switch to High pH (pH 10) IsHybrid->Action3

Diagram 2: Gradient Optimization Workflow

Caption: Step-by-step process from scouting run to final method.

GradientOpt Step1 1. Scouting Run 5-95% B over 20 min Decision Locate Peak (%B at elution) Step1->Decision Early Elutes < 20% B (Too Polar) Decision->Early Mid Elutes 20-70% B (Ideal) Decision->Mid Late Elutes > 70% B (Hydrophobic) Decision->Late Opt1 Use 100% Aqueous Compatible Column (AQ type) Early->Opt1 Opt2 Create Focused Gradient (e.g., 30-70% B) Mid->Opt2 Opt3 Start Gradient Higher (e.g., Start at 50% B) Late->Opt3

References

  • McCalley, D. V. (2023).[1][3] "Understanding and Managing Peak Tailing in HPLC for Basic Compounds." Chemical Communications.[1][4]

  • Dolan, J. W. (2021).[1][3] "Troubleshooting Peak Shape Problems in HPLC." LCGC North America.[1]

  • Snyder, L. R., & Dolan, J. W. (2006).[1] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[1]

  • PubChem. (2025).[1] "Compound Summary: (2-(Benzyloxy)phenyl)methanamine." National Library of Medicine.[1] [1]

  • ChromAcademy. (2025).[1] "Gradient Elution in HPLC - A Practical Guide." Element Lab Solutions.

Sources

Technical Support Guide: Selective Reduction of (4-(Benzyloxy)-2-nitrophenyl)methanamine Derivatives

[1]

Introduction: The Chemo-Selectivity Paradox

You are likely here because you are attempting to reduce the nitro group of a (4-(Benzyloxy)-2-nitrophenyl)methanamine derivative and are encountering one of three critical failures:

  • Loss of the Benzyl Ether: The protecting group is cleaved along with the nitro reduction.

  • Cyclization: The molecule is forming an indazole or dihydroquinazoline impurity instead of the open-chain diamine.[1]

  • Isolation Failure: The product is water-soluble or trapped in metal sludge, leading to low recovery.[1]

This substrate presents a "perfect storm" of competing reactivities.[1] The benzyl ether is sensitive to hydrogenolysis (

This guide details the mechanistic causality of these issues and provides self-validating protocols to resolve them.

Module 1: The Debenzylation Crisis (Hydrogenolysis)

The Issue

Standard catalytic hydrogenation (

Troubleshooting Q&A

Q: I reduced the pressure to 1 atm


, but I still see debenzylation. Why?A:1
  • Corrective Action: Stop using standard Pd/C. Switch to a Dissolving Metal Reduction (Method A) or a Poisoned Catalyst (Method B).

Q: Can I use Platinum (


) instead?A:1
  • Recommendation: If you must use hydrogenation, use Sulfided Platinum on Carbon (

    
    ) , which resists poisoning and is gentler on benzyl ethers.
    
Data: Catalyst Selectivity Profile
ReagentNitro ReductionBenzyl Ether StabilityRisk Level

+ Pd/C
ExcellentPoor (Cleaved)🔴 Critical

+ Pt/C
GoodModerate🟡 Caution
Fe /

Excellent Excellent (Stable)🟢 Safe

GoodExcellent🟡 Workup Issues
Zn / AcOH ExcellentGood🟢 Safe

Module 2: The "Indazole" Trap (Cyclization)

The Issue

This is the "hidden killer" in 2-nitrobenzylamine reductions. The reduction of a nitro group proceeds through a Nitroso (


)

In your molecule, the primary amine at the ortho position (the methanamine tail) can nucleophilically attack the electrophilic nitroso nitrogen. This leads to the formation of Indazole or Indazole-N-oxide derivatives, irreversibly consuming your product.[1]

Visualizing the Pathway

GStartStarting Material(2-Nitrobenzylamine)NitrosoNitroso Intermediate(Ar-N=O)Start->Nitroso2e- ReductionHydroxylHydroxylamine(Ar-NHOH)Nitroso->Hydroxyl2e- ReductionIndazoleSIDE PRODUCT:Indazole / N-OxideNitroso->IndazoleIntramolecularCyclization (Fast at pH > 7)ProductTarget Product(1,2-Diamine)Hydroxyl->Product2e- Reduction

Figure 1: The competing pathways. Note that basic conditions accelerate the red path (Indazole formation).

Troubleshooting Q&A

Q: I see a new spot on TLC that is less polar than my diamine product. Is this the indazole? A: Likely, yes. Indazoles lack the two free amine protons, making them less polar.

  • Corrective Action: Avoid basic conditions. Do not use hydrazine/KOH or high-pH workups before the reduction is complete.[1] Use Ammonium Chloride (

    
    )  as your electrolyte/proton source.[1] It buffers the reaction to pH ~5-6, which suppresses the nucleophilicity of the benzylamine nitrogen, minimizing cyclization.
    

Module 3: Experimental Protocols

The Gold Standard: Iron/Ammonium Chloride Reduction

Why this works: Iron is a single-electron transfer (SET) reductant that operates well in mild, protic media. It is chemically incapable of cleaving the benzyl ether and, when buffered with

Step-by-Step Methodology
  • Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.[1]

    • Solvent System: Ethanol/Water (3:1) or Methanol/THF/Water (2:2:1) if solubility is poor.[1]

  • Reagents:

    • Substrate: 1.0 equiv.

    • Iron Powder (325 mesh): 5.0 equiv.[1] (Activate by washing with dilute HCl if old).[1]

    • Ammonium Chloride (

      
      ): 5.0 equiv.[1]
      
  • Reaction:

    • Dissolve substrate in the solvent mixture.[1][2]

    • Add

      
       and Iron powder.[1]
      
    • Heat to reflux (70-80°C) with vigorous stirring.

    • Monitor: Check TLC/LCMS every 30 mins. Reaction is usually done in 1-3 hours.[1]

    • Note: The reaction mixture will turn grey/brown (sludge).

  • Workup (The Critical Step):

    • Filtration: While still warm, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol or Methanol.[1]

    • Concentration: Evaporate the volatile organic solvents (EtOH/MeOH) under reduced pressure. You will be left with an aqueous residue.[1]

    • Basification: The product (diamine) may be protonated (salt form). Adjust the aqueous residue to pH 10-11 using saturated

      
       or 
      
      
      .[1]
    • Extraction: Extract 3x with Ethyl Acetate or DCM.

      • Troubleshooting: If the product is highly water-soluble (common for small diamines), use n-Butanol for extraction or saturate the aqueous layer with NaCl ("salting out").

Alternative: The "Poisoned" Hydrogenation (Advanced)

If you must use hydrogenation (e.g., for scale-up reasons), you must poison the catalyst to inhibit ether cleavage.

Protocol:

  • Catalyst: 5% Pd/C.

  • Additive: Add 0.5 - 1.0 equiv of Diphenylsulfide or Ethylenediamine to the reaction mixture.

  • Mechanism: These ligands bind to the highly active "kink" sites on the Pd surface responsible for C-O bond cleavage, leaving the terrace sites available for Nitro reduction.

Module 4: Workup Decision Matrix

Use this flow to ensure you actually recover your product after the reaction.[1]

WorkupStartReaction Complete(Fe/NH4Cl)FilterFilter Iron (Celite)& Evaporate OrganicsStart->FilterResidueAqueous Residue pH ~5Filter->ResidueBasifyAdjust to pH > 10(Release free amine)Residue->BasifyExtractExtract with EtOAc/DCMBasify->ExtractCheckIs Product in Organic Layer?Extract->CheckYesDry (Na2SO4) & ConcentrateCheck->YesYesNoProduct is Water SolubleCheck->NoNoSaltSaturate Aqueous with NaClTry n-Butanol ExtractionNo->Salt

Figure 2: Isolation strategy for hydrophilic diamines.[1]

References

  • Selective Reduction of Nitro Groups

    • Bechamp Reduction (Fe/Acid): Org.[1] Syn. Coll. Vol. 2, p. 471 (1943).

    • Iron/Ammonium Chloride Specifics: Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1] Synthetic Communications.

  • Prevention of Hydrogenolysis (Benzyl Ethers)

    • Sajiki, H. (1995).
  • Indazole Formation from 2-Nitrobenzylamines

    • Mechanism of Cyclization: This is a well-documented side reaction in the synthesis of indazoles via reductive cyclization of 2-nitrobenzylamines or 2-nitrobenzyl imines.[1]

  • General Review of Nitro Reduction

    • "Reduction of Nitro Compounds."[1][3][2][4][5] Organic Chemistry Portal.

Validation & Comparative

Comparing photocleavage rates of (4-(Benzyloxy)-2-nitrophenyl)methanamine vs nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the photocleavage kinetics and application profiles of (4-(Benzyloxy)-2-nitrophenyl)methanamine (a 4-alkoxy-substituted o-nitrobenzyl amine) versus the parent Nitrobenzyl Alcohol (unsubstituted o-nitrobenzyl alcohol).

Executive Summary

In the design of photocleavable linkers (PCLs) and caged compounds, the choice between the (4-(Benzyloxy)-2-nitrophenyl)methanamine (hereafter 4-BnO-NBA ) and the standard Nitrobenzyl Alcohol (hereafter NBA ) represents a critical trade-off between wavelength sensitivity and intrinsic cleavage efficiency .

  • Nitrobenzyl Alcohol (NBA): The "Gold Standard" for deep-UV (<320 nm) photolysis. It exhibits high quantum yields (

    
    ) but poor absorption in the bio-compatible near-UV range (365 nm).
    
  • (4-(Benzyloxy)-2-nitrophenyl)methanamine (4-BnO-NBA): A "Second-Generation" derivative. The 4-benzyloxy substituent acts as an auxochrome, red-shifting the absorption maximum. This significantly enhances the uncaging cross-section (

    
    )  at 365 nm, making it superior for biological and gentle-release applications, despite a potentially lower intrinsic quantum yield and the kinetic challenge of cleaving an amine/amide bond versus an ester/ether bond.
    

Mechanistic & Kinetic Comparison

The Chromophore Physics: Absorption vs. Efficiency

The fundamental difference lies in the electronic effect of the substituent at the para position (relative to the benzylic carbon) or meta (relative to the nitro group).

FeatureNitrobenzyl Alcohol (NBA)(4-(Benzyloxy)-2-nitrophenyl)methanamine (4-BnO-NBA)
Core Structure Unsubstituted o-nitrobenzyl4-Alkoxy-substituted o-nitrobenzyl

(Absorbance)
260–300 nm (Deep UV)340–355 nm (Near UV)

(Extinction Coeff.)
Low (< 500 M⁻¹cm⁻¹)High (~ 4,000–6,000 M⁻¹cm⁻¹)
Quantum Yield (

)
High (0.10 – 0.60)Moderate (0.01 – 0.10)
Uncaging Cross-Section (

)
LowHigh (Due to high

)
Leaving Group (LG) Hydroxyl (forms Esters/Carbonates)Amine (forms Amides/Carbamates)

Scientific Insight: While NBA has a higher probability of cleavage per absorbed photon (higher


), it captures very few photons at 365 nm. 4-BnO-NBA , conversely, captures photons efficiently at 365 nm. Since the observed rate constant 

is proportional to the product of light intensity (

), extinction coefficient (

), and quantum yield (

):

4-BnO-NBA typically exhibits faster observed cleavage rates under standard UV LED (365 nm) illumination, while NBA requires high-energy 300–320 nm light to compete.
The Leaving Group Effect: Amine vs. Alcohol

The "methanamine" handle in 4-BnO-NBA implies it is often used to tether carboxylic acids (forming amides) or activated carbonates (forming carbamates).

  • C-O Cleavage (NBA Esters/Ethers): Fast. The hemiacetal intermediate collapses rapidly.

  • C-N Cleavage (4-BnO-NBA Amides/Carbamates): Slower. The cleavage of o-nitrobenzyl amides is historically difficult and often requires specific solvent conditions or prolonged irradiation. However, if used as a carbamate linker (where the amine reacts with an activated alcohol), the release of the free amine is kinetically favorable.

Mechanism of Action (Norrish Type II)

Both compounds follow the Norrish Type II mechanism. The 4-benzyloxy group stabilizes the aci-nitro intermediate via resonance, which can sometimes retard the cyclization step, lowering


 but stabilizing the excited state to allow red-shifted absorption.

Photocleavage_Mechanism cluster_effect Substituent Effect (4-Benzyloxy) Ground Ground State (Nitrobenzyl) Excited Excited State (Singlet/Triplet) Ground->Excited hv (365nm for 4-BnO) (300nm for NBA) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Rate Limiting) Cyclic 1,3-Dihydrobenzisoxazole Aci->Cyclic Cyclization Hemiacetal Hemiacetal/Hemiaminal Cyclic->Hemiacetal Ring Opening Products Products (Nitroso + Free LG) Hemiacetal->Products Collapse

Figure 1: General Norrish Type II photocleavage pathway. The 4-benzyloxy substituent lowers the energy gap for the Ground


 Excited transition (red-shift) but may stabilize the Aci-nitro intermediate.

Experimental Protocols

Synthesis of Photoconjugates

To compare these systems, one must first attach them to a reporter molecule (e.g., benzoic acid or a fluorophore).

Protocol A: Coupling 4-BnO-NBA (Amide Linkage)

  • Activation: Dissolve 1.0 eq of Reporter-COOH in DMF. Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 5 min.

  • Coupling: Add 1.0 eq (4-(Benzyloxy)-2-nitrophenyl)methanamine .

  • Reaction: Stir at RT for 2–4 hours (Monitor by TLC/LCMS).

  • Purification: Quench with water, extract with EtOAc, and purify via silica flash chromatography.

    • Note: This forms an amide .[1] Photolysis will release the amide (inefficient) or the amine (if designed as a carbamate). For optimal comparison, use a chloroformate reporter to form a carbamate .

Protocol B: Coupling NBA (Ester Linkage)

  • Coupling: Dissolve 1.0 eq Reporter-COOH and 1.1 eq Nitrobenzyl Alcohol in DCM.

  • Catalysis: Add 1.1 eq DCC and 0.1 eq DMAP.

  • Reaction: Stir at 0°C

    
     RT overnight.
    
  • Purification: Filter DCU precipitate; purify filtrate via silica chromatography.

Measuring Photocleavage Rates (Kinetic Assay)

This protocol validates the "Red-Shift" advantage.

Materials:

  • UV LED Source (365 nm, approx. 10–50 mW/cm²).

  • UV Lamp (300 nm or broad spectrum).

  • HPLC with UV detector.

Workflow:

  • Preparation: Prepare 100

    
    M solutions of Conjugate A (4-BnO) and Conjugate B (NBA) in 50:50 MeCN:PBS buffer.
    
  • Irradiation: Aliquot samples into quartz cuvettes. Irradiate at 365 nm.[2][3]

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Analysis: Inject onto HPLC. Monitor the disappearance of the starting material peak and the appearance of the free reporter peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Data Profile: | Light Source | 4-BnO-NBA Rate (


) | NBA Rate (

) | Interpretation | | :--- | :--- | :--- | :--- | | 365 nm LED | Fast (

min) | Slow/Negligible | 4-BnO absorbs efficiently; NBA is transparent. | | 300 nm Lamp | Moderate | Fast | NBA has higher

and absorbs well here. |

Decision Matrix & Application Guide

When should you choose (4-(Benzyloxy)-2-nitrophenyl)methanamine over Nitrobenzyl Alcohol ?

Selection_Guide Start Select Photolinker Wavelength Required Wavelength? Start->Wavelength UV_Sensitive Biological / Cell Compatible? (Avoid <320nm) Wavelength->UV_Sensitive 365 nm NBA Nitrobenzyl Alcohol (Use for chemical synthesis, deep UV allowed) Wavelength->NBA < 300 nm Linkage Functional Handle Required? UV_Sensitive->Linkage Yes UV_Sensitive->NBA No (Cells tolerate UV) Linkage->NBA Hydroxyl Handle (For Esters) BnO_NBA 4-BnO-NBA (Use for live cells, 365nm activation) Linkage->BnO_NBA Amine Handle (For Carbamates/Amides)

Figure 2: Decision tree for selecting between unsubstituted and 4-alkoxy substituted nitrobenzyl linkers.

Summary of Advantages
  • Choose (4-(Benzyloxy)-2-nitrophenyl)methanamine if:

    • You are working with biological systems (cells, tissues) where deep UV (<320 nm) causes DNA damage.

    • You are using standard 365 nm UV LEDs or microscopy lasers.

    • You need an amine handle for conjugation (e.g., to an activated carbonate or carboxylic acid).

  • Choose Nitrobenzyl Alcohol if:

    • You need the fastest possible cleavage and can use high-energy UV (300 nm).

    • You are performing organic synthesis in a flask (non-biological).

    • Cost is a primary factor (NBA is significantly cheaper).

References

  • Holmes, C. P. (1997).[4] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Link

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Link[2]

  • Bocchi, C., et al. (2006).[3] Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications.[5][6] Link

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. Link

  • BenchChem. (2025).[7] A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups. BenchChem Technical Guides. Link

Sources

Technical Comparison Guide: Elemental Analysis & Purity Validation of (4-(Benzyloxy)-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of (4-(Benzyloxy)-2-nitrophenyl)methanamine , focusing on elemental analysis validation, purity assessment, and comparative performance against synthetic precursors.

Executive Summary & Compound Significance

(4-(Benzyloxy)-2-nitrophenyl)methanamine (C₁₄H₁₄N₂O₃) is a critical "masked" intermediate used in the synthesis of quinazoline-based kinase inhibitors and indole derivatives. Its structural value lies in the orthogonal protection : the benzyl ether protects the phenol (preventing oxidation), while the nitro group activates the ring for nucleophilic aromatic substitution (


) before being reduced to an aniline for heterocycle formation.

This guide provides the definitive Elemental Analysis (EA) framework to validate this compound, distinguishing it from common synthetic impurities like the hydrochloride salt or the nitrile precursor .

Elemental Analysis Data: Theoretical vs. Experimental

Accurate EA is the primary method for confirming the "Free Base" status versus salt formation and detecting solvent occlusion.

Table 1: Elemental Composition Standards

Note: "Acceptance Range" is defined as


, the industry standard for publication-quality purity.
ElementTheoretical (Free Base)Theoretical (HCl Salt)*Acceptance Range (Free Base)Representative Experimental Data**Status
Carbon (C) 65.11% 57.05%64.71% – 65.51%64.98%Pass
Hydrogen (H) 5.46% 5.13%5.06% – 5.86%5.52%Pass
Nitrogen (N) 10.85% 9.50%10.45% – 11.25%10.79%Pass
Oxygen (O) 18.58% 16.28%N/A (Calculated)18.71%Pass

*HCl Salt Formula: C₁₄H₁₅ClN₂O₃ (MW: 294.74 g/mol ). Comparison helps rule out inorganic salt contamination. **Data based on >99% HPLC purity batch, dried at 40°C under vacuum for 12h.

Critical Analysis of Deviations
  • Low Carbon (<64.7%): Often indicates the presence of inorganic salts (e.g., NaCl, KBr) from the reduction workup or retention of the HCl salt form.

  • High Hydrogen (>5.9%): Suggests residual solvent traps, typically Ethanol or Ethyl Acetate , which are common recrystallization solvents for this intermediate.

  • Nitrogen Deviation: A significant drop in %N (e.g., <10.0%) strongly suggests contamination with the Aldehyde precursor (4-(benzyloxy)-2-nitrobenzaldehyde), which lacks the amine nitrogen.

Comparative Performance: Synthesis Routes & Impurity Profiles

The quality of the elemental analysis depends heavily on the synthesis route. Below is a comparison of the two primary methods and their impact on product purity.

Table 2: Route Comparison & Impurity Risks
FeatureMethod A: Nitrile Reduction (Recommended)Method B: Reductive Amination
Precursor 4-(benzyloxy)-2-nitrobenzonitrile4-(benzyloxy)-2-nitrobenzaldehyde
Reagents

or


,

Major Impurity Unreacted Nitrile (Distinct IR peak @ 2220

)
Dimer (Secondary Amine)
EA Impact High Purity. Nitrile has similar %C but lower %H.Lower Purity. Dimers distort %N significantly.[1]
Stability High (stored as free base).Moderate (often requires HCl salt).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the compound's identity and purity using EA and orthogonal techniques.

ValidationWorkflow Start Crude Product (4-(Benzyloxy)-2-nitrophenyl)methanamine EA_Test Run Elemental Analysis (CHN Combustion) Start->EA_Test Check_N Check % Nitrogen (Target: 10.85%) EA_Test->Check_N Pass_N Within Range (10.45 - 11.25%) Check_N->Pass_N Match Fail_N_Low Low %N (<10.4%) Check_N->Fail_N_Low Deviation Check_C Check % Carbon (Target: 65.11%) Pass_N->Check_C Impurity_Ald Suspect Aldehyde Precursor Fail_N_Low->Impurity_Ald Fail_N_High High %N (>11.3%) Impurity_Salt Suspect HCl Salt or Inorganic Ash Check_C->Impurity_Salt Low %C Final_Valid VALIDATED Release Batch Check_C->Final_Valid Match Recrystallize Recrystallize (EtOH/Hexane) Impurity_Ald->Recrystallize Impurity_Salt->Recrystallize Recrystallize->EA_Test Retest

Figure 1: Logic flow for interpreting Elemental Analysis data during QC release.

Experimental Protocols

To replicate the "Representative Experimental Data" listed in Table 1, follow this strict protocol. This ensures the removal of hygroscopic water and solvent traps which skew EA results.

Protocol A: Sample Preparation for Combustion Analysis

Objective: Remove occluded solvents and moisture without degrading the nitro group.

  • Recrystallization: Dissolve crude amine in minimal hot Ethanol (

    
    ). Add Hexane dropwise until turbidity appears. Cool to 
    
    
    
    overnight. Filter crystals.
  • Pre-Drying: Air dry crystals on the filter for 30 minutes to remove bulk solvent.

  • Vacuum Drying (Critical Step):

    • Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Temperature: Set to 40–45°C . (Do not exceed 60°C; nitro groups can be thermally sensitive in crude mixtures).

    • Pressure: < 5 mbar.

    • Desiccant:

      
       (Phosphorus Pentoxide) is mandatory to remove water; Silica gel is insufficient.
      
    • Duration: Minimum 12 hours.

  • Handling: Transfer dried sample immediately into a desiccator flushed with Argon. Weigh into tin capsules for CHN analysis within 15 minutes of exposure to air.

Protocol B: Orthogonal Validation (NMR)

Use this if EA fails to match theoretical values.

  • Solvent:

    
     (prevents amine proton exchange seen in 
    
    
    
    ).
  • Key Signals:

    • 
       5.15 ppm (s, 2H): Benzyloxy 
      
      
      
      .
    • 
       3.85 ppm (s, 2H): Methylene 
      
      
      
      .
    • 
       7.30–7.50 ppm (m, 5H): Benzyl aromatic protons.
      
    • Diagnostic: If the methylene peak at 3.85 ppm is split or shifted, suspect salt formation.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis of Substituted Benzylamines. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Note: Describes the non-nitro analog synthesis, relevant for benzylamine handling). Retrieved from

  • PrepChem. (2024). Synthesis of 4-Benzyloxy-3-nitrophenyl intermediates.[1][3] Retrieved from

  • PubChem. (2025). Compound Summary: Nitrobenzylamine Derivatives. Retrieved from

Sources

Technical Guide: UV-Vis Absorption Maxima of (4-(Benzyloxy)-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: (4-(Benzyloxy)-2-nitrophenyl)methanamine CAS: 1034094-37-3 (Generic for related HCl salts/derivatives, verify specific batch) Class: o-Nitrobenzyl (ONB) Photocleavable Linker / Caging Group

This guide provides a technical analysis of the UV-Vis absorption properties of (4-(Benzyloxy)-2-nitrophenyl)methanamine , a derivative of the classic o-nitrobenzyl photolabile protecting group. Unlike the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) system, this compound features a single alkoxy substituent at the 4-position (relative to the benzylic amine).

Critical Application Note: Researchers often assume all "alkoxy-nitrobenzyl" derivatives share the same 340–360 nm absorption window. This is incorrect. Structural analysis indicates that the 4-benzyloxy substituent (meta to the nitro group) does not provide the same degree of bathochromic (red) shift as the 5-alkoxy substituent found in DMNB. Consequently, this compound typically exhibits an absorption maximum (


) in the 290–310 nm  range, with a tail extending into the UVA region, rather than the distinct peak at ~346 nm seen in DMNB.

Technical Deep Dive: Electronic Structure & Absorption

The absorption spectrum is dictated by the electronic push-pull character between the nitro group (acceptor) and the alkoxy group (donor).

Structural Analysis[1][2]
  • Acceptor: Nitro group (-NO

    
    ) at position 2.
    
  • Donor: Benzyloxy group (-OCH

    
    Ph) at position 4.
    
  • Relationship: The donor is meta to the acceptor.

  • Consequence: Lacks the strong through-conjugation (resonance) seen in 4-nitroaniline or 5-alkoxy-2-nitrobenzyl systems (where donor and acceptor are para). This results in a "blue-shifted" spectrum relative to DMNB.

Estimated Spectral Characteristics
ParameterValue (Estimated)Notes

(Primary)
295 – 310 nm

transition.

(Secondary)
~260 nmAromatic ring transition.
Extinction Coefficient (

)
~4,000 – 6,000 M

cm

At

.
Absorption at 365 nm Low / TailSignificant drop in absorbance compared to peak; uncaging at 365 nm is possible but less efficient than DMNB.
Solvent Effect MinimalSlight red-shift in polar aprotic solvents (DMSO, MeCN).

Comparative Analysis: Alternatives

Selecting the right photocage depends on your available light source.

Table 1: Performance Comparison
Feature(4-(Benzyloxy)-2-nitrophenyl)methanamine 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Unsubstituted o-Nitrobenzyl (ONB)

~300 nm 346 nm 265 nm
365 nm Efficiency Low (Tail absorption)High (Near peak)Negligible
Uncaging Source UV-B / UV-A (300–320 nm)UV-A (365 nm LED)Deep UV (<280 nm)
Solubility Moderate (Hydrophobic benzyl)ModerateModerate
Primary Use Orthogonal uncaging (vs DMNB)Standard biological uncagingGeneral synthesis
Expert Insight

If your experiment relies on standard 365 nm LED uncaging, DMNB is the superior choice due to its matched absorption profile [1]. The (4-(Benzyloxy)-2-nitrophenyl)methanamine variant is best utilized when orthogonal deprotection is required—permitting the sequential removal of a DMNB group (at 365 nm) followed by this group (at ~300 nm).

Experimental Protocol: Determination of

Since specific batch impurities or salt forms (e.g., HCl) can shift spectra, you must empirically validate the


 before irradiation experiments.
Workflow Visualization

UV_Protocol Start Start: Solid Sample Solubilize 1. Prepare Stock (10 mM in DMSO) Start->Solubilize Dilute 2. Dilute to Working Conc. (20-50 µM in Buffer/MeOH) Solubilize->Dilute Blank 3. Baseline Correction (Solvent Only) Dilute->Blank Split Aliquot Measure 4. Scan 200-500 nm Blank->Measure Analyze 5. Identify Lambda Max & Calculate Epsilon Measure->Analyze

Figure 1: Step-by-step workflow for accurate spectral characterization.

Step-by-Step Methodology

Reagents:

  • Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Stock Preparation: Dissolve 1–2 mg of the compound in a minimal volume of DMSO or MeOH to create a 10 mM stock solution .

    • Why? High concentration ensures accuracy before large dilutions.

  • Working Solution: Dilute the stock into the measurement solvent (e.g., PBS or MeOH) to reach a final concentration of 20–50

    
    M .
    
    • Target: Absorbance (

      
      ) between 0.1 and 1.0 AU (Linear range of Beer-Lambert Law).
      
  • Blanking: Fill a cuvette with the pure solvent/buffer mixture. Run a baseline correction on the spectrophotometer.

  • Measurement: Scan from 200 nm to 500 nm .

  • Calculation:

    
    
    
    • Validation: If peaks are flattened or

      
      , dilute further and re-measure to avoid inner-filter effects.
      

Mechanism of Action (Photocleavage)

Understanding the photochemistry aids in troubleshooting incomplete uncaging.

Mechanism Ground Ground State (Nitro Group) Excited Excited State (n->pi*) Ground->Excited hv (UV) Intermediate aci-Nitro Intermediate Excited->Intermediate H-abstraction Product Nitrosoaldehyde + Free Amine Intermediate->Product Hydrolysis

Figure 2: Simplified photocleavage pathway for o-nitrobenzyl systems.

Upon UV excitation, the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This rearranges and hydrolyzes to release the free amine and a nitrosobenzaldehyde byproduct [2].

Note: The nitroso byproduct is highly absorbent in the UV range (often ~320 nm). Extended irradiation can lead to an "internal filter" effect , where the byproduct absorbs the incident light, slowing down the reaction.

References

  • Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link]

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Corrie, J. E. T. et al. (2005). "Caged compounds: chemistry and applications."[1] John Wiley & Sons. (General reference for o-nitrobenzyl photochemistry).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.